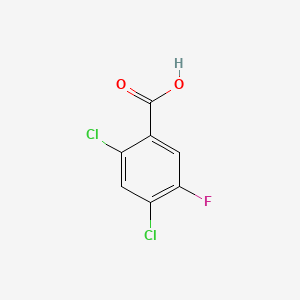
2,4-Dichloro-5-fluorobenzoic acid
货号 B1298549
分子量: 209 g/mol
InChI 键: KZCWJHUTTSVCRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05481032
Procedure details


26.8 g (0.1 mol) of 2,4-dichloro-5-fluorobenzophenone are dissolved in 250 g of 96% sulfuric acid, and 17 g of 30% hydrogen peroxide solution are added at 0° C., with thorough mixing, in such a way that the temperature does not exceed 40° C. When the metered addition is complete, the temperature is allowed to drop to 20° C. and the mixture is stirred for 5 h at this temperature. If the conversion is incomplete, a further 5 g of hydrogen peroxide solution are metered in (T<40° C.) and the mixture is diluted with 1000 g of water after a further 3 h of reaction time and is subsequently stirred for 2 h. The 2,4-dichloro-5-fluorobenzoic acid which has precipitated out is filtered off and purified by recrystallization (water) to give 17.8 g (0.0852 mol, 85%) of 2,4-dichloro-5-fluorobenzoic acid melting at 144°-146° C.
Name
2,4-dichloro-5-fluorobenzophenone
Quantity
26.8 g
Type
reactant
Reaction Step One





Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[C:14]([Cl:16])[C:13]([F:17])=[CH:12][C:3]=1[C:4](C1C=CC=CC=1)=[O:5].[OH:18]O>S(=O)(=O)(O)O.O>[Cl:1][C:2]1[CH:15]=[C:14]([Cl:16])[C:13]([F:17])=[CH:12][C:3]=1[C:4]([OH:5])=[O:18]
|
Inputs


Step One
|
Name
|
2,4-dichloro-5-fluorobenzophenone
|
|
Quantity
|
26.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C2=CC=CC=C2)C=C(C(=C1)Cl)F
|
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Four
|
Name
|
|
|
Quantity
|
1000 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 5 h at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the metered addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to drop to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are metered in (T<40° C.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is subsequently stirred for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 2,4-dichloro-5-fluorobenzoic acid which has precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by recrystallization (water)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0852 mol | |
| AMOUNT: MASS | 17.8 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
